molecular formula C12H18N4O B11877058 2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-58-8

2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B11877058
CAS No.: 646056-58-8
M. Wt: 234.30 g/mol
InChI Key: FRHPNOXRFLQUQI-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the methoxypyridazinyl group and the diazaspiro structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and various parameters such as temperature, pressure, and reaction time are meticulously controlled .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted spiro compounds.

Scientific Research Applications

2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The methoxypyridazinyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(6-Methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane
  • 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane

Uniqueness

Compared to similar compounds, 2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane stands out due to its unique structural features, such as the specific positioning of the methoxypyridazinyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

646056-58-8

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(6-methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4O/c1-17-11-3-2-10(14-15-11)16-7-5-12(9-16)4-6-13-8-12/h2-3,13H,4-9H2,1H3

InChI Key

FRHPNOXRFLQUQI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC3(C2)CCNC3

Origin of Product

United States

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